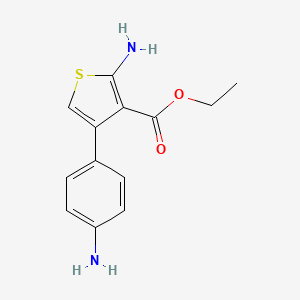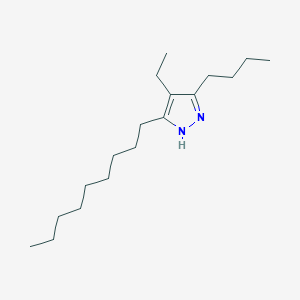![molecular formula C18H18O4S B14187745 4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol] CAS No. 854055-60-0](/img/structure/B14187745.png)
4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is an organic compound with the molecular formula C18H18O4S. It is a sulfonic acid derivative and is known for its unique chemical structure, which includes two phenol groups connected by a sulfonyl group and each phenol group having a prop-1-en-1-yl substituent. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The allyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can react with the allyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and sulfonic acids.
Reduction: Sulfides and alcohols.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of polymers and resins due to its ability to form stable cross-linked structures
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
- Bis(3-allyl-4-hydroxyphenyl)sulfone
- 3,3’-Diallyl-4,4’-dihydroxydiphenylsulfone
Uniqueness
4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is unique due to its specific substitution pattern on the phenol rings, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
854055-60-0 |
|---|---|
Molecular Formula |
C18H18O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-prop-1-enylphenyl)sulfonyl-2-prop-1-enylphenol |
InChI |
InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-12,19-20H,1-2H3 |
InChI Key |
XQLSWUOSEYPTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)


![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
